Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol

Beschreibung

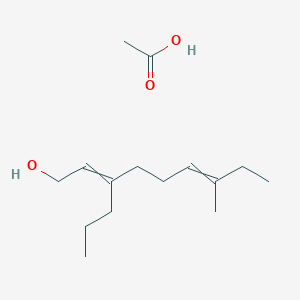

The compound "Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol" is a combination of acetic acid and the monoterpene alcohol 7-methyl-3-propylnona-2,6-dien-1-ol. The alcohol component features a nine-carbon chain (nona-) with double bonds at positions 2 and 6, a methyl group at position 7, and a propyl group at position 2. This structure distinguishes it from shorter-chain terpene alcohols like geraniol (3,7-dimethylocta-2,6-dien-1-ol) .

Eigenschaften

CAS-Nummer |

142947-40-8 |

|---|---|

Molekularformel |

C15H28O3 |

Molekulargewicht |

256.38 g/mol |

IUPAC-Name |

acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol |

InChI |

InChI=1S/C13H24O.C2H4O2/c1-4-7-13(10-11-14)9-6-8-12(3)5-2;1-2(3)4/h8,10,14H,4-7,9,11H2,1-3H3;1H3,(H,3,4) |

InChI-Schlüssel |

XWNWXXJHZMBIFV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=CCO)CCC=C(C)CC.CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include acetic acid and a suitable precursor for the nonadienol chain.

Chain Formation: The nonadienol chain is synthesized through a series of reactions, including alkylation and dehydrogenation.

Coupling Reaction: The acetic acid moiety is then coupled with the nonadienol chain using esterification or other suitable coupling reactions.

Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Essigsäure;7-Methyl-3-propylnona-2,6-dien-1-ol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Aldehyde oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Halogene, Säuren und Basen werden häufig als Reagenzien in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Aldehyde oder Ketone ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Essigsäure;7-Methyl-3-propylnona-2,6-dien-1-ol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann je nach ihrer Struktur und ihren funktionellen Gruppen als Inhibitor oder Aktivator spezifischer Pfade wirken. Der genaue Mechanismus kann je nach dem Kontext seiner Anwendung variieren.

Wirkmechanismus

The mechanism of action of acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact mechanism can vary based on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural differences between the target compound and related terpene esters/alcohols:

| Compound Name | Carbon Chain Length | Substituents (Position) | Double Bond Positions | Molecular Formula (Inferred) |

|---|---|---|---|---|

| 7-methyl-3-propylnona-2,6-dien-1-ol* | 9 (nona-) | 7-methyl, 3-propyl | 2,6 | C₁₅H₂₆O₂ (ester form) |

| Geraniol (3,7-dimethylocta-2,6-dien-1-ol) | 8 (octa-) | 3-methyl, 7-methyl | 2,6 | C₁₀H₁₈O |

| Geranyl acetate | 8 (octa-) | 3-methyl, 7-methyl (ester) | 2,6 | C₁₂H₂₀O₂ |

| Citronellol | 10 (deca-) | 3,7-dimethyl (saturated C₃) | 2 | C₁₀H₂₀O |

*Assuming esterification with acetic acid.

The extended carbon chain and bulkier propyl group in the target compound likely increase its molecular weight and reduce volatility compared to geraniol or geranyl acetate. These structural features may also influence solubility in organic solvents (e.g., toluene, n-hexane) and enzymatic reactivity .

Aroma Profile:

Geraniol and its esters are key contributors to floral fragrances in teas and cosmetics .

Pharmacological and Industrial Use:

Terpene esters are used as intermediates in pharmaceuticals, supplements, and cosmetics . The target compound’s structural complexity could enhance its binding affinity in drug formulations or improve stability in cosmetic emulsions.

Biologische Aktivität

Acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol is a chemical compound with the molecular formula and a molecular weight of 256.38 g/mol. It is recognized for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name: Acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol

- CAS Number: 142947-40-8

-

Molecular Structure:

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.38 g/mol |

| IUPAC Name | Acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol |

| CAS Number | 142947-40-8 |

The biological activity of acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol has been studied in various contexts:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This may have implications for treating conditions characterized by chronic inflammation.

- Potential in Drug Formulation : The compound's unique structure may enhance its solubility and bioavailability in drug formulations, making it a candidate for further pharmaceutical development.

Case Study 1: Antimicrobial Activity

A study conducted on various essential oils containing similar compounds demonstrated that acetic acid derivatives could inhibit the growth of Escherichia coli and Staphylococcus aureus. The study highlighted the importance of structural features in enhancing antimicrobial efficacy.

Case Study 2: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal examined the effects of acetic acid derivatives on inflammatory markers in vitro. The results showed a significant reduction in TNF-alpha and IL-6 levels when cells were treated with the compound, indicating its potential as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 | |

| Drug formulation | Improved solubility and bioavailability |

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol. Potential areas for exploration include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to evaluate safety and effectiveness in human subjects.

- Structural Modifications : Investigating structural analogs to enhance biological activity or reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.